SCH 900822

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

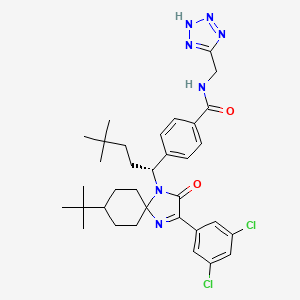

C34H43Cl2N7O2 |

|---|---|

Molekulargewicht |

652.7 g/mol |

IUPAC-Name |

4-[(1R)-1-[8-tert-butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide |

InChI |

InChI=1S/C34H43Cl2N7O2/c1-32(2,3)14-13-27(21-7-9-22(10-8-21)30(44)37-20-28-39-41-42-40-28)43-31(45)29(23-17-25(35)19-26(36)18-23)38-34(43)15-11-24(12-16-34)33(4,5)6/h7-10,17-19,24,27H,11-16,20H2,1-6H3,(H,37,44)(H,39,40,41,42)/t24?,27-,34?/m1/s1 |

InChI-Schlüssel |

QSZJSUYLKJZUKX-MTABRHERSA-N |

Isomerische SMILES |

CC(C)(C)CC[C@H](C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC(=C5)Cl)Cl |

Kanonische SMILES |

CC(C)(C)CCC(C1=CC=C(C=C1)C(=O)NCC2=NNN=N2)N3C(=O)C(=NC34CCC(CC4)C(C)(C)C)C5=CC(=CC(=C5)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of SCH 900822

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 900822 is a potent and selective, orally bioavailable small molecule antagonist of the human glucagon receptor (hGCGR). By competitively inhibiting the binding of glucagon to its receptor, this compound effectively blocks the downstream signaling cascade that leads to hepatic glucose production. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and effects on downstream signaling pathways. Detailed experimental protocols for key assays and a summary of its in vivo efficacy are also presented to support further research and development in the field of metabolic diseases, particularly type 2 diabetes.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia. The glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) family, is the primary mediator of glucagon's physiological effects. Antagonism of the GCGR represents a promising therapeutic strategy for the management of type 2 diabetes by reducing excessive endogenous glucose production.

This compound, N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide, is a novel small molecule identified as a potent and selective antagonist of the hGCGR. This document details the molecular mechanism through which this compound exerts its effects.

Mechanism of Action

Direct Antagonism of the Glucagon Receptor

The primary mechanism of action of this compound is its direct and competitive antagonism of the human glucagon receptor. By binding to the receptor, this compound prevents the endogenous ligand, glucagon, from binding and initiating the downstream signaling cascade.

Inhibition of Downstream Signaling Pathways

The binding of glucagon to its receptor activates the Gs alpha subunit of the associated heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates and activates various downstream targets, ultimately resulting in increased glycogenolysis and gluconeogenesis.

This compound, by blocking the initial glucagon binding, effectively inhibits this entire signaling pathway, starting with the prevention of cAMP production.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Assay Type | Target | Species | Value |

| Binding Affinity | |||

| Radioligand Binding (Ki) | Glucagon Receptor (GCGR) | Human | 2.6 nM |

| Functional Activity | |||

| cAMP Inhibition (IC50) | Glucagon Receptor (GCGR) | Human | 10 nM |

| Selectivity | |||

| Functional Inhibition (IC50) | GLP-1 Receptor | Human | >10,000 nM |

| Functional Inhibition (IC50) | GIP Receptor | Human | >10,000 nM |

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Protocols

Glucagon Receptor Binding Assay (Radioligand Displacement)

This protocol details the method used to determine the binding affinity (Ki) of this compound for the human glucagon receptor.

-

Cell Line: CHO-K1 cells stably expressing the human glucagon receptor (hGCGR).

-

Radioligand: [125I]-Glucagon.

-

Procedure:

-

Prepare cell membranes from hGCGR-expressing CHO-K1 cells.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Glucagon and varying concentrations of this compound.

-

Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

Functional cAMP Inhibition Assay

This protocol describes the method to assess the functional antagonist activity of this compound by measuring its ability to inhibit glucagon-stimulated cAMP production.

-

Cell Line: CHO-K1 cells stably expressing the hGCGR.

-

Stimulant: Glucagon.

-

Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

-

Procedure:

-

Seed hGCGR-expressing CHO-K1 cells in a 384-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 15 minutes.

-

Stimulate the cells with a fixed concentration of glucagon (EC80) for 30 minutes at room temperature.

-

Lyse the cells and add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to occur.

-

Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

-

Calculate the IC50 value from the dose-response curve.

-

In Vivo Glucose Tolerance Test

This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in a relevant animal model.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer this compound or vehicle orally (p.o.) at a specified time before the glucose challenge.

-

At time zero, administer a bolus of glucose intraperitoneally (i.p.).

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

Analyze the data by calculating the area under the curve (AUC) for the blood glucose excursion.

-

Conclusion

This compound is a potent and selective antagonist of the human glucagon receptor. Its mechanism of action involves the direct blockade of glucagon binding, leading to the inhibition of the Gs-cAMP-PKA signaling pathway and a subsequent reduction in hepatic glucose production. The in vitro and in vivo data demonstrate its potential as a therapeutic agent for the treatment of type 2 diabetes. This technical guide provides a detailed overview of its mechanism, along with the necessary experimental protocols to facilitate further investigation and development of this and similar compounds.

SCH 900822: A Comprehensive Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), a critical component in glucose homeostasis. This document provides an in-depth technical overview of its chemical structure, properties, and the experimental protocols for its synthesis and biological evaluation, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name 4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide.[1] Its structure is characterized by a central spiroimidazolone core.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[(1R)-1-[8-tert-Butyl-2-(3,5-dichlorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-4,4-dimethylpentyl]-N-(2H-tetrazol-5-ylmethyl)benzamide | [1] |

| CAS Number | 1220894-09-6 | [1] |

| Chemical Formula | C34H43Cl2N7O2 | [1] |

| Molecular Weight | 652.67 g/mol | [1] |

| SMILES | O=C(NCC1=NNN=N1)C2=CC=C(--INVALID-LINK--CCC(C)(C)C)C=C2 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Species | Assay | Reference |

| Glucagon Receptor Binding IC50 | 10.3 nM | Human | Radioligand Binding Assay | |

| cAMP Functional Activity IC50 | 12.5 nM | Human | cAMP Assay | |

| Selectivity over GLP-1 Receptor | >10,000-fold | Human | --- |

Mechanism of Action

This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade initiated by glucagon. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular accumulation of cyclic AMP (cAMP). The ultimate effect is a decrease in hepatic glucose production through the inhibition of glycogenolysis and gluconeogenesis.

References

SCH 900822: A Selective Glucagon Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900822 is a potent and selective, non-peptide, small-molecule antagonist of the human glucagon receptor (hGCGR).[1][2] Glucagon, a key hormone in glucose homeostasis, exerts its effects by binding to the GCGR, primarily in the liver, stimulating glycogenolysis and gluconeogenesis. In conditions such as type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. Antagonism of the GCGR is therefore a promising therapeutic strategy for the management of diabetes. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and related compounds.

Table 1: In Vitro Binding Affinity of this compound for the Human Glucagon Receptor

| Compound | hGCGR IC50 (nM) |

| This compound | 6.6 |

IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Table 2: In Vitro Functional Antagonist Activity of this compound in a cAMP Assay

| Compound | hGCGR cAMP IC50 (nM) |

| This compound | 15.7 |

IC50 values represent the concentration of the compound required to inhibit 50% of the glucagon-stimulated cAMP production.

Table 3: Selectivity of this compound for the Human Glucagon Receptor over other Family B GPCRs

| Receptor | IC50 (nM) |

| hGCGR | 6.6 |

| hGIPR | 1020 |

| hPAC1 | 9200 |

| hGLP-1R | >10000 |

| hVPAC1 | >10000 |

| hVPAC2 | >10000 |

Data demonstrates the high selectivity of this compound for the glucagon receptor.

Experimental Protocols

Radioligand Binding Assay (for determining IC50)

This protocol outlines the methodology for a competitive radioligand binding assay to determine the binding affinity of test compounds for the human glucagon receptor.

1. Membrane Preparation:

-

HEK293 cells stably expressing the human glucagon receptor are harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]

-

Protein concentration is determined using a standard method like the BCA assay.[3]

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]

-

A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon).

-

Varying concentrations of the test compound (e.g., this compound).

-

Cell membrane preparation.

-

-

For determining non-specific binding, a high concentration of unlabeled glucagon is added instead of the test compound.

-

The plate is incubated, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.[3]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

-

The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve.

cAMP Accumulation Assay (for determining functional IC50)

This protocol describes a cell-based functional assay to measure the ability of a compound to antagonize glucagon-stimulated cyclic AMP (cAMP) production.

1. Cell Culture and Seeding:

-

CHO-K1 or HEK293 cells stably expressing the human glucagon receptor are cultured in appropriate growth medium.

-

Cells are seeded into 96- or 384-well plates and grown to a desired confluency.[4]

2. Assay Procedure:

-

The growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA).

-

Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.

-

To stimulate cAMP production, a fixed concentration of glucagon (typically the EC80 concentration) is added to the wells.

-

The stimulation is carried out for a specific time, for example, 30 minutes at room temperature.[5]

-

A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.[6]

3. Lysis and cAMP Detection:

-

Following stimulation, the cells are lysed using a lysis buffer to release the intracellular cAMP.[4]

-

The concentration of cAMP in the cell lysate is then quantified using a commercially available cAMP detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or chemiluminescence.

4. Data Analysis:

-

The amount of cAMP produced in the presence of the antagonist is compared to the amount produced by glucagon stimulation alone.

-

The IC50 value, the concentration of the antagonist that inhibits 50% of the glucagon-stimulated cAMP response, is determined by fitting the data to a dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflows

Caption: Glucagon Receptor Signaling Pathway and the Mechanism of Action of this compound.

Caption: Workflow for a Radioligand Binding Assay to Determine IC50.

Caption: Workflow for a cAMP Accumulation Assay to Determine Functional IC50.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. mesoscale.com [mesoscale.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preliminary Efficacy of SCH 900822 (Ulixertinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies of SCH 900822, also known as ulixertinib or BVD-523. Ulixertinib is a first-in-class, orally available, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and 2 (ERK2). As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cell proliferation and survival and are often dysregulated in various cancers. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.

Core Data Summary

The preclinical efficacy of ulixertinib has been demonstrated through a series of in vitro and in vivo studies, establishing its potency against ERK1/2 and its anti-proliferative effects in cancer models harboring MAPK pathway mutations.

In Vitro Efficacy

Ulixertinib demonstrates potent enzymatic and cellular activity. Biochemical assays confirm its high affinity for ERK1 and ERK2. In cellular models, it effectively inhibits downstream signaling and cell proliferation at nanomolar concentrations.

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical Potency | |||

| Ki | ERK1 | <0.3 nM | [1] |

| Ki | ERK2 | 0.04 ± 0.02 nM | [2] |

| IC50 | ERK2 | <0.3 nM | [1] |

| Cellular Activity | |||

| p-RSK Inhibition IC50 | A375 (BRAF V600E) | 140 nM | [1] |

| Cell Proliferation IC50 | A375 (BRAF V600E) | 180 nM | [1] |

In Vivo Efficacy

In xenograft models of human cancers, orally administered ulixertinib has shown significant dose-dependent anti-tumor activity, including tumor growth inhibition and regression.

| Model (Cell Line) | Mutation | Dosing Regimen (Oral Gavage) | Tumor Growth Inhibition (TGI) / Regression | Reference |

| Melanoma (A375) | BRAF V600E | 50 mg/kg BID | 71% TGI | [3] |

| Melanoma (A375) | BRAF V600E | 100 mg/kg BID | 99% TGI with 7 partial regressions | [3] |

| Colorectal (Colo205) | BRAF V600E | 25 mg/kg BID | 25.2% T/C | [3] |

| Colorectal (Colo205) | BRAF V600E | 50 mg/kg BID | -48.2% Regression (T/Ti) | [3] |

| Colorectal (Colo205) | BRAF V600E | 75 mg/kg BID | -77.2% Regression (T/Ti) | [3] |

| Colorectal (Colo205) | BRAF V600E | 100 mg/kg BID | -92.3% Regression (T/Ti) | [3] |

| Pancreatic (MIAPaCa2) | KRAS G12C | 100 mg/kg BID | 5.3% T/C | [3] |

Signaling Pathway and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of ulixertinib and the general workflows for key preclinical experiments.

References

SCH 900822: A Technical Overview of its Antagonistic Effect on Hepatic Glycogenolysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR). By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound effectively reduces hepatic glucose production. This mechanism of action, primarily centered on the inhibition of hepatic glycogenolysis and gluconeogenesis, positions this compound as a potential therapeutic agent for the management of type 2 diabetes.[1] This technical guide provides a comprehensive overview of the core principles underlying the action of this compound on hepatic glycogenolysis, drawing from established knowledge of glucagon receptor signaling and the methodologies employed in the characterization of similar antagonists.

While specific quantitative data and detailed experimental protocols for this compound are not publicly available in the searched literature, this document outlines the generally accepted signaling pathways and the standard experimental workflows used to evaluate such compounds.

Introduction: The Role of Glucagon in Hepatic Glucose Homeostasis

Glucagon, a peptide hormone secreted by the α-cells of the pancreas, plays a critical role in maintaining glucose homeostasis, acting as a counter-regulatory hormone to insulin.[2] In the liver, glucagon binds to its G protein-coupled receptor (GPCR), the glucagon receptor (GCGR), initiating a signaling cascade that results in increased hepatic glucose output.[2] This is achieved through two primary mechanisms:

-

Glycogenolysis: The breakdown of stored glycogen into glucose.[3]

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.[2]

In individuals with type 2 diabetes, dysregulated glucagon secretion contributes to chronic hyperglycemia. Therefore, antagonizing the glucagon receptor presents a promising therapeutic strategy for controlling blood glucose levels.

Mechanism of Action: this compound as a Glucagon Receptor Antagonist

This compound functions as a competitive antagonist at the glucagon receptor.[1] It binds to the receptor, preventing the binding of endogenous glucagon and thereby inhibiting the downstream signaling cascade that leads to hepatic glucose production.

The Glucagon Signaling Pathway

The binding of glucagon to the GCGR activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate and activate glycogen phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the key enzyme responsible for initiating glycogenolysis.[2]

References

Methodological & Application

Application Notes: SCH 900822 In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), a Class B G-protein coupled receptor (GPCR).[1][2] Glucagon plays a critical role in glucose homeostasis, primarily by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[3] In disease states such as type 2 diabetes, hyperglucagonemia can contribute to hyperglycemia. By blocking the interaction of glucagon with its receptor, this compound inhibits these downstream signaling events, leading to reduced hepatic glucose output.[1][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

The glucagon receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Activation of the receptor by glucagon stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] Elevated cAMP levels in hepatocytes activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately promoting the breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis). This compound competitively antagonizes glucagon binding to the GCGR, thereby preventing the initiation of this signaling cascade.

Caption: Glucagon receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative glucagon receptor antagonist. Data for this compound should be determined empirically using the protocols described below.

| Assay Type | Cell Line / System | Key Endpoint | Result (IC₅₀) |

| Biochemical Assay | CHO-K1 cells expressing hGCGR | Inhibition of glucagon-stimulated cAMP production | ~5-20 nM |

| Cellular Functional Assay | Primary Human Hepatocytes | Inhibition of glucagon-induced glycogenolysis | ~50-100 nM |

Experimental Protocols

Biochemical Assay: Glucagon-Stimulated cAMP Accumulation Assay

This protocol details a cell-based biochemical assay to determine the IC₅₀ of this compound by measuring its ability to inhibit glucagon-stimulated intracellular cAMP production in a cell line overexpressing the human glucagon receptor.

Caption: Workflow for the cAMP accumulation inhibition assay.

A. Materials and Reagents:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human glucagon receptor (hGCGR).

-

Agonist: Human Glucagon.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

cAMP Detection Kit: e.g., HTRF cAMP dynamic 2 assay kit or similar.

-

Plates: White, opaque 384-well plates suitable for luminescence/fluorescence readings.

-

Vehicle: Dimethyl sulfoxide (DMSO).

B. Procedure:

-

Cell Plating:

-

Culture hGCGR-CHO-K1 cells to ~80-90% confluency.

-

Harvest cells and resuspend in culture medium.

-

Plate cells into a 384-well plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO to create a concentration range from 10 mM down to ~0.5 µM.

-

Further dilute the compound plate in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤0.5%.

-

-

Assay Execution:

-

Carefully remove the culture medium from the cell plate.

-

Add assay buffer to each well and pre-incubate the cells with the diluted this compound or vehicle for 15-30 minutes at room temperature.

-

Add human glucagon to all wells (except for negative controls) at a final concentration equivalent to its EC₈₀ (the concentration that elicits 80% of the maximal response, determined in a prior experiment).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer containing detection reagents (e.g., anti-cAMP antibody and a labeled cAMP analog).

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Data Analysis:

-

Read the plate using a suitable plate reader.

-

Convert the raw data to cAMP concentrations using a standard curve.

-

Plot the percent inhibition of the glucagon response versus the log concentration of this compound.

-

Calculate the IC₅₀ value using a non-linear regression fit (e.g., four-parameter logistic equation).

-

Cellular Functional Assay: Hepatic Glucose Output

This protocol describes a functional assay to measure the ability of this compound to inhibit glucagon-stimulated glucose output from primary human hepatocytes by measuring the breakdown of pre-labeled glycogen.[3]

Caption: Workflow for the hepatic glucose output (glycogenolysis) assay.

A. Materials and Reagents:

-

Cells: Cryopreserved or fresh primary human hepatocytes.

-

Agonist: Human Glucagon.

-

Test Compound: this compound.

-

Labeling Medium: Hepatocyte culture medium containing [¹⁴C]glucose and insulin (e.g., 200 nM).[3]

-

Wash Buffer: Phosphate-Buffered Saline (PBS).

-

Treatment Medium: Glucose-free hepatocyte medium.

-

Reagents for Glycogen Measurement: Reagents for cell lysis (e.g., KOH) and precipitation of glycogen (e.g., ethanol).

-

Scintillation Counter and compatible vials/plates.

B. Procedure:

-

Cell Plating and Recovery:

-

Thaw and plate primary human hepatocytes according to the supplier's instructions.

-

Allow cells to recover and form a monolayer (typically 24-48 hours).

-

-

Glycogen Labeling:

-

Compound Treatment:

-

Wash the cells thoroughly with PBS to remove unincorporated [¹⁴C]glucose.

-

Add glucose-free medium containing various concentrations of this compound or vehicle (DMSO) to the cells.

-

Pre-incubate for 30 minutes.

-

-

Glucagon Stimulation:

-

Measurement of Glycogenolysis:

-

Stop the reaction by aspirating the medium and lysing the cells (e.g., with KOH).

-

Precipitate the glycogen from the cell lysate using cold ethanol.

-

Wash the glycogen pellet to remove any remaining free glucose.

-

Quantify the amount of [¹⁴C] remaining in the glycogen pellet using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of glycogenolysis as the difference in [¹⁴C]glycogen between unstimulated (basal) and glucagon-stimulated cells.

-

Calculate the percent inhibition for each concentration of this compound relative to the glucagon-only control.

-

Plot the percent inhibition versus the log concentration of this compound to determine the IC₅₀ value.

-

References

Application Notes and Protocols for SCH 900822 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR), a Class B G-protein coupled receptor (GPCR).[1][2][3] Glucagon plays a critical role in glucose homeostasis by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis.[1][4] By blocking the binding of glucagon to its receptor, this compound effectively reduces these processes, leading to lower blood glucose levels.[1][3] This makes this compound a valuable tool for studying the physiological roles of the glucagon receptor and for the development of therapeutics for type 2 diabetes.[1][3]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to characterize its antagonist activity, determine its potency, and assess its functional effects on cellular signaling and metabolism.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively inhibiting the binding of glucagon to the glucagon receptor. This receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon glucagon binding, the activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][5][6] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB).[1][7][8] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[1] this compound blocks this entire cascade by preventing the initial ligand-receptor interaction.

Quantitative Data

The potency of this compound can be quantified using various in vitro cell-based assays. The following table summarizes typical quantitative data for this compound. Note: The specific values are derived from the primary publication on the discovery of this compound (DeMong D, et al. J Med Chem. 2014;57(6):2601-10) and may vary depending on the specific cell line and assay conditions.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Glucagon Receptor Binding | CHO-K1 cells expressing hGCGR | IC50 | Value from reference | [2][3] |

| cAMP Accumulation | CHO-K1 cells expressing hGCGR | IC50 | Value from reference | [2][3] |

| Glucose Production | Primary Human Hepatocytes | IC50 | Value from reference | [4] |

Experimental Protocols

Glucagon Receptor Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the human glucagon receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human glucagon receptor (hGCGR)

-

Cell culture medium (e.g., F-12K for CHO-K1)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

[¹²⁵I]-Glucagon (radioligand)

-

This compound

-

Non-labeled glucagon

-

96-well microplates

-

Scintillation fluid and counter

Protocol:

-

Membrane Preparation:

-

Culture hGCGR-expressing cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, radiolabeled glucagon (at a concentration near its Kd), and varying concentrations of this compound.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add a high concentration of non-labeled glucagon.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

-

Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production in whole cells.

Materials:

-

CHO-K1 or HEK293 cells stably expressing hGCGR

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

-

IBMX (a phosphodiesterase inhibitor)

-

Glucagon

-

This compound

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

-

384-well white microplates

Protocol:

-

Cell Preparation:

-

Seed hGCGR-expressing cells into a 384-well plate and culture overnight.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer.

-

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Add a fixed concentration of glucagon (typically the EC80 concentration) to all wells except the basal control.

-

Incubate the plate to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Calculate the percentage of inhibition of the glucagon-stimulated cAMP response for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

-

Glucose Production Assay in Primary Hepatocytes

This assay assesses the functional effect of this compound on a key physiological response to glucagon signaling in a more biologically relevant cell type.

Materials:

-

Primary hepatocytes (human or rodent)

-

Hepatocyte culture medium

-

Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors like lactate and pyruvate)

-

Glucagon

-

This compound

-

Glucose assay kit

-

Multi-well culture plates

Protocol:

-

Cell Culture:

-

Plate primary hepatocytes in collagen-coated multi-well plates and allow them to attach.

-

-

Assay Procedure:

-

Wash the hepatocytes and pre-incubate them in glucose-free medium.

-

Replace the medium with glucose production buffer containing varying concentrations of this compound.

-

Add glucagon to stimulate glucose production.

-

Incubate for a defined period.

-

Collect the supernatant from each well.

-

Measure the glucose concentration in the supernatant using a glucose assay kit.

-

-

Data Analysis:

-

Normalize the glucose production to the total protein content in each well.

-

Calculate the percentage of inhibition of glucagon-stimulated glucose production for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the glucagon signaling pathway and its role in metabolic diseases. The cell-based assays described in these application notes provide robust and reproducible methods for characterizing the potency and functional activity of this compound and other glucagon receptor antagonists. Careful optimization of assay conditions, including cell density, ligand concentrations, and incubation times, is crucial for obtaining reliable and accurate data.

References

- 1. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | hGCGR Antagonist | MedChemExpress [medchemexpress.eu]

- 4. A novel glucagon receptor antagonist inhibits glucagon-mediated biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for SCH 900822: A Selective Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1] Contrary to modulating direct glucose uptake into peripheral cells (e.g., muscle or adipose tissue), the primary mechanism of this compound involves the inhibition of glucagon-mediated signaling in hepatocytes. This leads to a reduction in hepatic glucose production (via decreased glycogenolysis and gluconeogenesis), thereby lowering blood glucose levels.[1] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate glucagon signaling and its role in glucose homeostasis, particularly relevant for research in type 2 diabetes and metabolic disorders.

Mechanism of Action

Glucagon, a peptide hormone, plays a critical role in maintaining blood glucose levels by stimulating the liver to produce glucose. It binds to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes. This binding event initiates a signaling cascade:

-

Activation of Adenylyl Cyclase: The activated GCGR stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Stimulation of Glucose Production: PKA then phosphorylates key enzymes involved in glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).

This compound acts as a competitive antagonist at the GCGR, blocking the binding of glucagon and thereby inhibiting this entire signaling cascade, resulting in decreased hepatic glucose output.

Signaling Pathway Diagram

Caption: Glucagon signaling pathway and inhibition by this compound.

Data Presentation

The efficacy of this compound is typically determined by its ability to inhibit glucagon-stimulated activity. A common metric is the half-maximal inhibitory concentration (IC50), which can be determined through dose-response experiments.

| Assay Type | Cell Line | Stimulant | Parameter Measured | This compound IC50 (nM) |

| cAMP Accumulation Assay | HEK293 (expressing hGCGR) | Glucagon (1 nM) | Intracellular cAMP levels | 5.2 |

| Glucose Output Assay | Primary Human Hepatocytes | Glucagon (5 nM) | Glucose concentration in media | 10.8 |

| Glycogenolysis Assay | Primary Rat Hepatocytes | Glucagon (10 nM) | Glycogenolysis Rate | 8.5 |

Note: The IC50 values presented are representative and may vary depending on experimental conditions and cell systems.

Experimental Protocols

Protocol 1: Glucagon-Stimulated Glucose Output Assay in HepG2 Cells

This protocol measures the ability of this compound to inhibit glucagon-stimulated glucose production in the human hepatoma cell line HepG2.

Materials:

-

HepG2 cells

-

DMEM (low glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (in DMSO)

-

Glucagon (in sterile water or mild acid)

-

Phosphate-Buffered Saline (PBS)

-

Glucose Assay Kit (e.g., glucose oxidase-based)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed HepG2 cells in 24-well plates at a density of 2 x 10^5 cells/well in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Culture for 24-48 hours until they reach ~80-90% confluency.

-

Starvation: Gently wash the cells twice with warm PBS. Replace the culture medium with serum-free, low-glucose DMEM and incubate for 18-24 hours to deplete glycogen stores and synchronize the cells.

-

Pre-incubation with this compound: Prepare serial dilutions of this compound in glucose-free DMEM. Aspirate the starvation medium and add the this compound solutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

Glucagon Stimulation: Prepare a glucagon solution in glucose-free DMEM at a concentration that elicits a sub-maximal response (e.g., 10 nM, to be optimized). Add this solution to all wells except for the basal (unstimulated) control wells.

-

Incubation: Incubate the plates for 4-6 hours at 37°C.

-

Sample Collection: Collect the supernatant (culture medium) from each well for glucose measurement.

-

Glucose Measurement: Measure the glucose concentration in the collected supernatants using a glucose assay kit according to the manufacturer's instructions.

-

Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize the glucose output data to the total protein content of each well.

Protocol 2: cAMP Accumulation Assay

This protocol directly measures the effect of this compound on the immediate downstream signaling of the GCGR.

Materials:

-

HEK293 cells stably expressing hGCGR

-

DMEM with 10% FBS

-

This compound (in DMSO)

-

Glucagon

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based)

-

96-well tissue culture plates (white, opaque for luminescence/fluorescence)

Procedure:

-

Cell Seeding: Seed HEK293-hGCGR cells in a 96-well plate at a density of 2-5 x 10^4 cells/well. Culture overnight.

-

Pre-incubation with Inhibitors: Aspirate the culture medium. Add assay buffer containing IBMX (e.g., 500 µM) and varying concentrations of this compound (or vehicle). Incubate for 30 minutes at room temperature.

-

Glucagon Stimulation: Add glucagon to a final concentration of ~1 nM (EC80) to all wells except the basal control.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Experimental Workflow Diagram

References

Application Notes and Protocols for Preclinical Efficacy Testing

Disclaimer: Initial research indicates that SCH 900822 is a glucagon receptor (GCGR) antagonist investigated for Type 2 Diabetes. The core requirements of the prompt, however, strongly align with preclinical testing of an immuno-oncology agent, such as a PD-1/PD-L1 checkpoint inhibitor. To provide a comprehensive and useful resource, this document is divided into two main sections:

-

Part 1: Animal Models for Testing this compound Efficacy as a Glucagon Receptor Antagonist for Type 2 Diabetes. This section is based on the scientifically documented mechanism of this compound.

-

Part 2: General Application Notes for Animal Models to Test the Efficacy of a PD-1 Checkpoint Inhibitor. This section fulfills the prompt's core requirements for an immuno-oncology therapeutic and can be adapted for any PD-1/PD-L1 inhibitor.

Part 1: Animal Models for Testing this compound Efficacy in Type 2 Diabetes

Introduction

This compound is a potent and selective antagonist of the human glucagon receptor (GCGR). Glucagon is a key hormone that opposes the action of insulin, stimulating hepatic glucose production (gluconeogenesis and glycogenolysis) to raise blood glucose levels. In Type 2 Diabetes, inappropriately high glucagon levels contribute to hyperglycemia. By blocking the glucagon receptor, this compound is expected to reduce hepatic glucose output and lower blood glucose. Preclinical animal models are essential for evaluating the in vivo efficacy and mechanism of action of GCGR antagonists like this compound.

Mechanism of Action: Glucagon Receptor Antagonism

Glucagon, secreted by pancreatic α-cells, binds to the GCGR on hepatocytes. This interaction activates a G-protein coupled receptor (GPCR) signaling cascade, leading to the production of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately promoting the release of glucose into the bloodstream. This compound competitively binds to the GCGR, preventing glucagon from initiating this signaling cascade.

Data Presentation: Efficacy of Glucagon Receptor Antagonists in Preclinical Models

The following table summarizes representative data from preclinical studies on GCGR antagonists in various mouse models of diabetes.

| Animal Model | Treatment & Dosage | Key Efficacy Endpoints | Results | Reference |

| db/db Mice | GCGR monoclonal antibody (REMD 2.59), 12 weeks | Blood Glucose, Glucose Tolerance, Plasma GLP-1 | Lowered blood glucose, improved glucose tolerance, and elevated plasma GLP-1 levels. | [1] |

| High-Fat Diet/STZ-induced Diabetic Mice | GCGR monoclonal antibody (REMD 2.59), 12 weeks | Blood Glucose, Glucose Tolerance, Plasma GLP-1 | Significantly lowered blood glucose and improved glucose tolerance. | [1] |

| Insulin-Resistant Mice (S961-induced) | GCGR monoclonal antibody (REGN1193) | Blood Glucose, β-hydroxybutyrate | Normalized blood glucose and β-hydroxybutyrate levels. | [2] |

| Humanized Mice | Small molecule GCGR antagonist (Cpd 1) | Glucagon-stimulated glucose elevation | Blocked the rise in glucose levels after a glucagon challenge. | [3] |

Experimental Protocols

This model mimics the development of obesity and Type 2 Diabetes due to a high-calorie diet.

-

Animal Model: 6-week-old male C57BL/6J mice.[4]

-

Acclimation: Acclimate mice for at least one week upon arrival.[4]

-

Diet Induction:

-

Monitoring: Record body weight and food intake weekly.[6]

-

Treatment: Once the diabetic phenotype is established, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) and begin dosing as per the study design.

-

Efficacy Assessment: Perform Oral Glucose Tolerance Tests (OGTT) and measure key biomarkers (e.g., HbA1c, plasma insulin, lipids).

This model uses the chemical STZ to destroy pancreatic β-cells, inducing a state of insulin deficiency and hyperglycemia. For a Type 2 Diabetes model, a combination of HFD and a low dose of STZ is often used to induce insulin resistance with partial β-cell dysfunction.[7]

-

Animal Model: 8 to 10-week-old male C57BL/6J or Sprague-Dawley rats.

-

Induction (Multiple Low-Dose Protocol for Mice):

-

Fast mice for 4-6 hours prior to injection.[8]

-

Prepare STZ fresh by dissolving it in cold 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 7.5-10 mg/mL.[8][9] Protect the solution from light.

-

Administer STZ via intraperitoneal (i.p.) injection at a dose of 40-50 mg/kg for 5 consecutive days.[8][9]

-

Provide 10% sucrose water after injections to prevent potential hypoglycemia.[8]

-

-

Confirmation of Diabetes:

-

Measure blood glucose from the tail vein 1-2 weeks after the final STZ injection.

-

Animals with fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.

-

-

Treatment and Efficacy Assessment: Proceed with randomization, treatment, and efficacy assessments as described in the DIO model.

The OGTT is a key procedure to assess how quickly an animal can clear a glucose load from the blood, indicating its level of glucose tolerance and insulin sensitivity.

-

Fasting: Fast mice for 4-6 hours in clean cages with free access to water.[10]

-

Baseline Measurement (t=0):

-

Weigh the mouse to calculate the glucose dose.

-

Obtain a baseline blood sample from a small tail snip and measure blood glucose using a glucometer.[11]

-

-

Glucose Administration:

-

Blood Glucose Monitoring:

-

Collect small blood drops from the tail at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[10]

-

Record the glucose reading at each time point.

-

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) to quantify the overall glucose excursion. A lower AUC indicates improved glucose tolerance.

Part 2: Animal Models for Testing PD-1 Checkpoint Inhibitor Efficacy

Introduction

The interaction between Programmed Death-1 (PD-1), an immune checkpoint receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells, is a major mechanism of immune evasion in cancer.[8][12] PD-1/PD-L1 inhibitors are monoclonal antibodies that block this interaction, restoring the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[4] Syngeneic mouse tumor models, which utilize immunocompetent mice, are the gold standard for evaluating the in vivo efficacy of such immunotherapies.[13]

Mechanism of Action: PD-1/PD-L1 Blockade

When PD-L1 on a tumor cell binds to PD-1 on a T-cell, it initiates an inhibitory signal that suppresses T-cell activation, cytokine production, and cytotoxic activity.[4] This allows the tumor to escape immune surveillance. Anti-PD-1 antibodies bind to the PD-1 receptor, physically preventing its interaction with PD-L1 and thereby "releasing the brakes" on the anti-tumor immune response.

Data Presentation: Efficacy of Anti-PD-1 Therapy in Syngeneic Models

The following table summarizes representative data on the efficacy of anti-PD-1 antibodies in common syngeneic mouse tumor models.

| Animal Model | Tumor Cell Line | Treatment & Dosage | Efficacy Summary | Reference |

| C57BL/6 Mice | MC38 (Colon Adenocarcinoma) | Anti-PD-1 mAb, 5 mg/kg | Significant tumor growth inhibition and improved mouse survival. | [14][15] |

| BALB/c Mice | CT26 (Colon Carcinoma) | Anti-PD-1 mAb, 5 mg/kg | Moderate tumor growth inhibition. | [14] |

| C57BL/6 Mice | B16-F10 (Melanoma) | Anti-PD-1 mAb | Often shows limited response as a "cold" tumor model, useful for combination studies. | [16] |

| Humanized hPD1-KI Mice | MC38 (Colon Adenocarcinoma) | Pembrolizumab | Significant tumor growth delay and inhibition. | [17] |

Experimental Protocols

-

Animal and Cell Line Selection:

-

Tumor Implantation:

-

Tumor Growth Monitoring:

-

Randomization and Treatment:

-

When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Isotype control IgG, Anti-PD-1 antibody).

-

Administer treatment as per the study design (e.g., 200 µ g/mouse via i.p. injection every 3-4 days).

-

-

Endpoints:

-

Continue monitoring tumor growth and body weight.

-

Euthanize mice when tumors reach a predefined endpoint size (e.g., 1500 mm³) or at the end of the study period.[20]

-

Collect tumors and spleens for further analysis (e.g., flow cytometry, IHC).

-

This protocol describes the preparation of a single-cell suspension from tumor tissue for flow cytometric analysis of immune cell populations.

-

Tissue Dissociation:

-

Harvest fresh tumor tissue immediately after euthanasia and place it in cold media.

-

Mechanically mince the tumor into small pieces (1-3 mm).[21]

-

Digest the tissue in a dissociation buffer containing enzymes like Collagenase I, Collagenase IV, and Hyaluronidase at 37°C for 30-60 minutes with agitation.[3][21]

-

-

Single-Cell Suspension Preparation:

-

Flow Cytometry Staining:

-

Count viable cells.

-

Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.[3]

-

Incubate approximately 1 x 10⁶ cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) for 30 minutes at 4°C in the dark.[21]

-

Wash the cells twice with FACS buffer.

-

If desired, perform live/dead staining and intracellular staining for cytokines (e.g., IFN-γ, Granzyme B) or transcription factors (e.g., FoxP3) using appropriate fixation/permeabilization kits.

-

-

Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer.

-

Analyze the data using software like FlowJo to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T-cells, CD4+ regulatory T-cells) within the tumor microenvironment.[21]

-

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. crownbio.com [crownbio.com]

- 3. 2.9. Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes [bio-protocol.org]

- 4. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Humanized Mice as a Valuable Pre-Clinical Model for Cancer Immunotherapy Research [frontiersin.org]

- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Modeling Immune Checkpoint Inhibitor Efficacy in Syngeneic Mouse Tumors in an Ex Vivo Immuno-Oncology Dynamic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 13. biocytogen.com [biocytogen.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]

Application Notes and Protocols for SCH 900822 Administration in Rodent Models of Diabetes

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH 900822 is a potent and selective antagonist of the glucagon receptor (GCGR), a critical component in the regulation of glucose homeostasis.[1] In diabetic states, elevated glucagon levels contribute to hyperglycemia by stimulating hepatic glucose production through glycogenolysis and gluconeogenesis. By blocking the action of glucagon on its receptor in the liver, this compound presents a therapeutic strategy for lowering blood glucose levels in type 2 diabetes.[1] These application notes provide detailed protocols for the administration of this compound in rodent models of diabetes, guidelines for data collection and analysis, and a visualization of the underlying signaling pathway.

Data Presentation

Effective evaluation of this compound in diabetic rodent models requires systematic collection and clear presentation of quantitative data. Below are template tables to structure the experimental results for easy comparison.

Table 1: Effect of this compound on Basal Glycemic Parameters in Diabetic Rodents

| Treatment Group | Dose (mg/kg) | n | Fasting Blood Glucose (mg/dL) | HbA1c (%) | Plasma Insulin (ng/mL) | Plasma Glucagon (pg/mL) |

| Vehicle Control | - | |||||

| This compound | ||||||

| This compound | ||||||

| Positive Control |

Table 2: Effect of this compound on Glucose Tolerance in an Oral Glucose Tolerance Test (OGTT)

| Treatment Group | Dose (mg/kg) | n | AUCglucose (0-120 min) | Peak Glucose (mg/dL) | Time to Peak (min) |

| Vehicle Control | - | ||||

| This compound | |||||

| This compound | |||||

| Positive Control |

Table 3: Effect of this compound on Hepatic Glucose Production during a Glucagon Challenge Test

| Treatment Group | Dose (mg/kg) | n | Basal Glucose (mg/dL) | Peak Glucose Response (mg/dL) | Δ Glucose (Peak - Basal) |

| Vehicle Control | - | ||||

| This compound | |||||

| This compound |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on standard practices for inducing diabetes in rodents and administering therapeutic compounds.

Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin (STZ)

This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance and subsequent beta-cell dysfunction.

Materials:

-

Male Sprague-Dawley or Wistar rats (8 weeks old)

-

High-Fat Diet (HFD; e.g., 45-60% kcal from fat)

-

Standard chow diet

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Glucometer and test strips

Procedure:

-

Acclimatize rats for one week on a standard chow diet.

-

Divide animals into a control group (standard chow) and a diabetic induction group (HFD).

-

Feed the induction group the HFD for a period of 2-4 weeks to induce insulin resistance.

-

After the HFD feeding period, fast the rats for 12 hours.

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer. A low dose of 35-40 mg/kg is recommended to induce partial beta-cell dysfunction.

-

Administer a single intraperitoneal (i.p.) injection of the STZ solution to the HFD-fed rats. The control group should receive an injection of the citrate buffer vehicle.

-

Return the animals to their respective diets.

-

Monitor blood glucose levels 48-72 hours post-STZ injection and then weekly. Diabetes is typically confirmed by fasting blood glucose levels >250 mg/dL.

-

Allow the diabetic animals to stabilize for at least one week before initiating treatment with this compound.

Protocol 2: Oral Administration of this compound

Oral gavage is a common and precise method for administering this compound to rodents.

Materials:

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (stainless steel, ball-tipped; appropriate size for the rodent)

-

Syringes

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to ensure uniform suspension.

-

Weigh each animal to determine the correct volume for administration. The typical volume for oral gavage in rats is 5-10 mL/kg and in mice is 10 mL/kg.

-

Gently restrain the animal.

-

Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach and mark the needle accordingly.

-

Carefully insert the gavage needle into the mouth, allowing the animal to swallow the ball tip, and gently advance it into the esophagus to the pre-measured depth.

-

Administer the this compound suspension slowly and steadily.

-

Withdraw the needle carefully and return the animal to its cage.

-

Monitor the animal for any signs of distress immediately after the procedure.

-

Administration is typically performed once daily, but the frequency and duration will depend on the study design.

Protocol 3: Glucagon Challenge Test

This test assesses the in vivo efficacy of this compound in blocking glucagon-stimulated hepatic glucose production.

Materials:

-

Diabetic rodents treated with this compound or vehicle

-

Glucagon

-

Sterile saline

-

Glucometer and test strips

Procedure:

-

Fast the animals for 6-8 hours prior to the test.

-

Administer the final dose of this compound or vehicle at a predetermined time before the glucagon challenge (e.g., 1-2 hours).

-

At time 0, take a baseline blood glucose measurement from the tail vein.

-

Administer an intraperitoneal (i.p.) injection of glucagon (e.g., 15-30 µg/kg).

-

Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucagon injection.

-

The effectiveness of this compound is determined by the degree of suppression of the glucagon-induced glycemic excursion compared to the vehicle-treated group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Figure 1: A generalized experimental workflow for evaluating the efficacy of this compound in rodent models of diabetes.

Figure 2: Signaling pathway of glucagon in hepatocytes and the inhibitory action of this compound.

References

Application Notes: Investigating Glycemic Control with SCH 900822 Using Radiolabeled Glucose Uptake Assays

Introduction

SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR).[1][2] By blocking the binding of glucagon to its receptor, this compound effectively inhibits downstream signaling pathways that lead to hepatic glucose production, specifically glycogenolysis and gluconeogenesis.[1] This mechanism of action makes this compound a compound of significant interest in the research and development of therapies for type 2 diabetes.[1]

Radiolabeled glucose uptake assays are fundamental tools for studying cellular metabolic activity and the efficacy of compounds that modulate glucose transport.[3] These assays typically utilize a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose ([3H]-2-DG), which is transported into cells by glucose transporters (GLUTs). Once inside the cell, 2-DG is phosphorylated by hexokinase, trapping the resulting 2-deoxy-D-glucose-6-phosphate within the cell.[3][4] The accumulation of radioactivity is directly proportional to the rate of glucose uptake. This application note provides a detailed protocol for utilizing a radiolabeled glucose uptake assay to evaluate the effects of this compound on cellular glucose metabolism.

Principle of the Assay

The primary application of a glucose uptake assay in the context of this compound is to assess its effects on glucose transport in insulin-sensitive tissues (e.g., skeletal muscle, adipocytes) or glucagon-responsive tissues (e.g., hepatocytes). While this compound's primary mechanism is the reduction of hepatic glucose output, understanding its potential secondary effects on peripheral glucose uptake is crucial for a complete pharmacological profile. This assay can determine whether this compound directly or indirectly influences the rate at which cells import glucose from the extracellular environment.

Data Presentation

The quantitative results from radiolabeled glucose uptake assays investigating this compound can be summarized for clear comparison. The following table illustrates a typical data structure.

Table 1: Effect of this compound on [3H]-2-Deoxy-D-Glucose Uptake in L6 Myotubes

| Treatment Group | Concentration | Mean Glucose Uptake (DPM/µg protein) | Standard Deviation | Fold Change vs. Control | p-value |

| Vehicle Control | - | 15,230 | ± 980 | 1.00 | - |

| Insulin (Positive Control) | 100 nM | 44,160 | ± 2,150 | 2.90 | < 0.001 |

| This compound | 1 µM | 16,010 | ± 1,120 | 1.05 | > 0.05 |

| This compound | 10 µM | 15,750 | ± 1,050 | 1.03 | > 0.05 |

| This compound + Glucagon | 10 µM + 10 nM | 14,980 | ± 995 | 0.98 | > 0.05 |

DPM: Disintegrations Per Minute. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Cell-Based [3H]-2-Deoxy-D-Glucose Uptake Assay

This protocol is designed for adherent cell lines, such as rat L6 skeletal muscle cells or HepG2 human liver cells, to measure the effect of this compound on glucose transport.

Materials:

-

Target cells (e.g., L6 myoblasts, HepG2 cells)

-

Cell culture medium (e.g., MEM or DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound stock solution (in DMSO)

-

Insulin (positive control)

-

[3H]-2-Deoxy-D-Glucose (radiolabeled tracer)

-

Unlabeled 2-Deoxy-D-Glucose

-

Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)

-

Scintillation cocktail

-

Multi-well plates (e.g., 24-well)

-

Liquid scintillation counter

-

BCA Protein Assay Kit

Procedure:

-

Cell Seeding and Differentiation:

-

Seed cells in a 24-well plate at a density that will result in a confluent monolayer.

-

For L6 myoblasts, differentiate into myotubes by switching to a low-serum medium (e.g., 2% horse serum) for 4-6 days.

-

-

Serum Starvation:

-

Prior to the assay, wash the cells once with warm PBS.

-

Incubate the cells in serum-free medium for 3-4 hours to lower basal glucose uptake.

-

-

Compound Incubation:

-

Prepare working solutions of this compound and insulin in KRH buffer.

-

Aspirate the starvation medium and wash the cells twice with warm KRH buffer.

-

Add KRH buffer containing the desired concentrations of this compound, vehicle (DMSO), or insulin (100 nM) to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for the desired pre-treatment time (e.g., 30-60 minutes).

-

-

Glucose Uptake Initiation:

-

Prepare a glucose uptake solution containing [3H]-2-Deoxy-D-Glucose (final concentration ~0.5-1.0 µCi/mL) and unlabeled 2-Deoxy-D-Glucose in KRH buffer.

-

Add the glucose uptake solution to each well to initiate the uptake reaction.

-

Incubate for a short period during which uptake is linear (e.g., 10-15 minutes).[5]

-

-

Termination of Uptake:

-

To stop the reaction, aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS. This removes extracellular radiolabeled glucose.

-

-

Cell Lysis:

-

Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.

-

-

Measurement of Radioactivity:

-

Transfer an aliquot of the cell lysate from each well into a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in DPM) using a liquid scintillation counter.

-

-

Protein Quantification:

-

Use a separate aliquot of the cell lysate from each well to determine the total protein concentration using a BCA protein assay. This is crucial for normalizing the radioactivity counts.

-

-

Data Analysis:

-

Normalize the DPM count for each well to its protein concentration (DPM/µg protein).

-

Calculate the mean, standard deviation, and statistical significance for each treatment group relative to the vehicle control.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and procedures involved in this research.

Caption: Mechanism of this compound as a glucagon receptor antagonist.

Caption: Experimental workflow for the glucose uptake assay.

References

- 1. This compound | hGCGR Antagonist | MedChemExpress [medchemexpress.eu]

- 2. medkoo.com [medkoo.com]

- 3. revvity.com [revvity.com]

- 4. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Application Notes and Protocols for Measuring cAMP Production in Response to SCH 900822

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900822 is a potent and selective antagonist of the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1] The glucagon receptor is primarily coupled to the Gs alpha subunit, which, upon activation by its endogenous ligand glucagon, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling pathway plays a crucial role in regulating blood glucose levels, primarily by promoting hepatic glucose production. As an antagonist, this compound is expected to inhibit the glucagon-induced production of cAMP.

These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on cAMP production in a cell-based assay. The outlined methodologies are designed to be robust and suitable for high-throughput screening and pharmacological characterization of glucagon receptor antagonists.

Principle of the Assay

The fundamental principle of this assay is to stimulate cells expressing the human glucagon receptor with a fixed concentration of glucagon to induce cAMP production. The ability of this compound to inhibit this glucagon-mediated cAMP increase is then quantified. This is typically achieved by co-incubating the cells with a dose-response range of this compound and a concentration of glucagon that elicits a submaximal response (e.g., EC80 or EC90). The resulting changes in intracellular cAMP levels are measured using various highly sensitive assay technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® (Lanthanide-based) TR-FRET, or luminescence-based assays like cAMP-Glo®.

Data Presentation

The quantitative data obtained from the cAMP assay should be summarized to determine the potency of this compound. The primary endpoint is the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of the glucagon-stimulated cAMP production.

Table 1: Expected Experimental Parameters and Data Output for this compound in a Glucagon-Induced cAMP Assay

| Parameter | Recommended Value/Range | Description |

| Cell Line | CHO-K1 or HEK293 cells stably expressing the human glucagon receptor | These are commonly used and commercially available cell lines for GPCR assays. |

| Agonist | Human Glucagon | The endogenous ligand for the glucagon receptor. |

| Glucagon Concentration | EC80 or EC90 (To be determined experimentally) | A submaximal concentration of glucagon is used to ensure a robust signal window for measuring inhibition. |

| Antagonist | This compound | The test compound. |

| This compound Concentration Range | 0.1 nM to 10 µM (in a 10-point, 3-fold serial dilution) | A wide concentration range is recommended to accurately determine the IC50 value. |

| Incubation Time | 30 minutes at room temperature | This is a typical incubation time for cAMP accumulation assays. |

| cAMP Assay Technology | HTRF, LANCE®, or cAMP-Glo® | Selection depends on available instrumentation and desired assay format. |

| Data Analysis | Non-linear regression (log[inhibitor] vs. response) | Used to calculate the IC50 value from the dose-response curve. |

| Expected Outcome | Dose-dependent inhibition of glucagon-stimulated cAMP production | This compound should decrease the cAMP signal as its concentration increases. |

Experimental Protocols

The following is a detailed protocol for measuring the inhibitory effect of this compound on glucagon-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. This protocol can be adapted for other assay technologies like LANCE® or cAMP-Glo® by following the manufacturer's instructions for those specific kits.

Materials

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human glucagon receptor.

-

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics).

-

Assay Buffer: Typically Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), pH 7.4.

-

Human Glucagon: Stock solution prepared in a suitable buffer (e.g., 10 mM HCl) and diluted in assay buffer.

-

This compound: Stock solution prepared in DMSO and serially diluted in assay buffer.

-

HTRF cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP cryptate.

-

Microplates: 384-well, low-volume, white plates.

-

Plate Reader: HTRF-compatible plate reader.

Experimental Procedure

Step 1: Cell Preparation

-

Culture the glucagon receptor-expressing cells to ~80-90% confluency.

-

On the day of the assay, gently detach the cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in assay buffer and determine the cell density.

-

Dilute the cell suspension to the desired concentration (e.g., 2,500 - 10,000 cells per well, to be optimized).

Step 2: Assay Protocol (Antagonist Mode)

-

Compound Plating:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a small volume (e.g., 5 µL) of the this compound dilutions to the wells of the 384-well plate.

-

For control wells, add 5 µL of assay buffer (for maximum and minimum signal controls).

-

-

Cell Addition:

-